molecular formula C34H22N6O12S4 B15177280 Ubistatin B CAS No. 799764-66-2

Ubistatin B

Cat. No.: B15177280
CAS No.: 799764-66-2
M. Wt: 834.8 g/mol
InChI Key: UTWNYBLAPKDLAJ-OWOJBTEDSA-N
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Preparation Methods

The synthesis of Ubistatin B involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of hydrophobic and charge/polar interactions to facilitate the binding of this compound to ubiquitin .

Chemical Reactions Analysis

Ubistatin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ubistatin B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ubistatin B is unique in its ability to selectively inhibit ubiquitination and protect ubiquitin conjugates. Similar compounds include:

This compound stands out due to its higher selectivity for K48-linked ubiquitin chains and its ability to penetrate cancer cells effectively .

Properties

CAS No.

799764-66-2

Molecular Formula

C34H22N6O12S4

Molecular Weight

834.8 g/mol

IUPAC Name

2-[3-sulfo-4-[(E)-2-[2-sulfo-4-(7-sulfobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-7-sulfonic acid

InChI

InChI=1S/C34H22N6O12S4/c41-53(42,43)25-9-11-27-21(15-25)5-13-29-33(27)37-39(35-29)23-7-3-19(31(17-23)55(47,48)49)1-2-20-4-8-24(18-32(20)56(50,51)52)40-36-30-14-6-22-16-26(54(44,45)46)10-12-28(22)34(30)38-40/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b2-1+

InChI Key

UTWNYBLAPKDLAJ-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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